α-Spinasterone
Overview
Description
α-Spinasterol is a stigmastane-type phytosterol found in a variety of plant sources such as spinach . It has a molecular formula of C29H48O .
Synthesis Analysis
α-Spinasterol is a natural product that can be isolated from various plant sources. For instance, it has been isolated from Samanea saman . In a study on the roots of Codonopsis pilosula, α-Spinasterol was identified among other triterpenoids .Molecular Structure Analysis
The molecular structure of α-Spinasterol is characterized by a molecular formula of C29H48O and an average mass of 412.691 Da . It has 9 defined stereocentres .Physical And Chemical Properties Analysis
α-Spinasterol has a density of 1.0±0.1 g/cm3, a boiling point of 500.0±44.0 °C at 760 mmHg, and a flash point of 219.1±20.7 °C . It also has a molar refractivity of 129.1±0.4 cm3 and a polar surface area of 20 Å2 .Scientific Research Applications
Antibacterial Action
Alpha-Spinasterol has been studied for its potential antibacterial action . Natural alternatives such as essential oils and their phyto-constituents have been widely studied to verify their antibacterial action .
Effects on Human Cell Viability
Research has been conducted on the effects of alpha-Spinasterol on the viability of human cells . The roots of Impatiens glandulifera, a plant with a high content of alpha-Spinasterol, were analyzed for their effects on human cells .
Inhibition of Glomerular Mesangial Cell Proliferation
Alpha-Spinasterol has been found to have an inhibitory potency on glomerular mesangial cell proliferation . This property is significant as it is about 1000 times higher than that of simvastatin, which is administered in the treatment of diabetic nephropathy .
Inhibition of Intestinal Absorption of Glucose
A recent study showed that alpha-Spinasterol could inhibit intestinal absorption of glucose . This property could have potential applications in the management of diabetes .
Anticancer Properties
Phytosterols such as alpha-Spinasterol have been used as anticancer agents . Cytotoxicity tests were performed using hepatic Hep G2 cells and blood HL-60 cells to evaluate the anticancer properties of alpha-Spinasterol .
Antimicrobial Properties
Alpha-Spinasterol has been studied for its potential antimicrobial properties . The compound has shown potential in antimicrobial therapy to inhibit the growth of bacteria .
Mechanism of Action
Target of Action
Alpha-Spinasterone primarily targets Transient Receptor Potential Vanilloid 1 (TRPV1) and Cyclooxygenases (COX-1 and COX-2) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli, while COX-1 and COX-2 are key enzymes in the biosynthesis of prostanoids, which are involved in inflammation and pain .
Mode of Action
Alpha-Spinasterone acts as an antagonist of TRPV1 , inhibiting its activity . It also inhibits the activities of COX-1 and COX-2 , with IC50 values of 16.17 μM and 7.76 μM, respectively . By inhibiting these targets, alpha-Spinasterone can exert its anti-inflammatory, antidepressant, antioxidant, and antinociceptive effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by alpha-Spinasterone affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory prostaglandins . The antagonistic action on TRPV1 can affect the pain perception pathway , potentially leading to antinociceptive effects .
Pharmacokinetics
It is known to beblood-brain barrier-permeable and orally active , suggesting it has good bioavailability.
Result of Action
The result of alpha-Spinasterone’s action at the molecular and cellular level is a reduction in inflammation and pain . By inhibiting COX-1 and COX-2, it reduces the production of pro-inflammatory prostaglandins . Its antagonistic action on TRPV1 can lead to a reduction in pain perception .
properties
IUPAC Name |
(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-FNTXSUCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Spinasterone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of plants has α-spinasterone been isolated from?
A1: α-Spinasterone has been successfully isolated from a variety of plants, including Clinopodium umbrosum [], Citrullus colocynthis [, ], Ravenia spectabilis [], and Melia azedarach []. This suggests a potentially wide distribution of this compound in the plant kingdom.
Q2: What other classes of compounds have been found alongside α-spinasterone in these plants?
A2: The research indicates that α-spinasterone often coexists with other interesting compounds. For instance, in Clinopodium umbrosum, it was found alongside steroids, triterpenoids, flavonoids, and lignolic acids []. Similarly, in Citrullus colocynthis, researchers discovered it alongside other steroids, a phthalate, benzoic acid derivatives, cucurbitacins, and a novel flavone C-glycoside [, ]. This suggests a rich chemical diversity within these plants and potential synergistic effects between different compounds.
Q3: What analytical techniques are commonly employed to identify and characterize α-spinasterone?
A3: The provided research articles highlight the use of Nuclear Magnetic Resonance (NMR) spectroscopy and physicochemical property analysis as key methods for identifying and characterizing α-spinasterone [, , ]. These techniques provide detailed structural information, ensuring accurate identification of the compound. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze a dichloromethane extract of Ravenia spectabilis leaves, leading to the identification of α-spinasterone among other compounds [].
Q4: Has α-spinasterone demonstrated any biological activities in scientific studies?
A4: While the provided research focuses primarily on the isolation and identification of α-spinasterone, one study investigated the biological activity of a dichloromethane extract from Ravenia spectabilis leaves, which contained α-spinasterone. This extract exhibited acetylcholinesterase (AChE) inhibition activity [], suggesting a possible role of α-spinasterone or other co-extracted compounds in this activity. Further research is needed to isolate the specific effects of α-spinasterone.
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